molecular formula C37H48O20 B236842 Brandioside CAS No. 133393-81-4

Brandioside

Cat. No. B236842
CAS RN: 133393-81-4
M. Wt: 812.8 g/mol
InChI Key: RIHCCESRYIALPG-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brandioside is a natural phenylpropanoid glycoside found in the herbs of Verbena officinalis . It exhibits inhibitory effects on advanced glycation end product formation and smooth muscle cell proliferation .


Molecular Structure Analysis

Brandioside has a molecular formula of C37H48O20 and a molecular weight of 812.77 . Its IUPAC name is 5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl-3-(3,4-dihydroxyphenyl)prop-2-enoate .


Physical And Chemical Properties Analysis

Brandioside is a solid compound . Other specific physical and chemical properties such as melting point, solubility, and stability are not provided in the sources I found.

Scientific Research Applications

Natural Phenylpropanoid Glycoside

Brandioside is a natural phenylpropanoid glycoside derived from Brandisia hancei . Phenylpropanoid glycosides are a type of secondary metabolite found in plants. They have a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .

Antioxidant Activity

Brandioside has been found to exhibit strong antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-proliferative Effects

Research has shown that Brandioside has anti-proliferative effects on aortic smooth muscle . This suggests that it could potentially be used in the treatment of diseases related to the proliferation of smooth muscle cells, such as atherosclerosis .

Xanthine Oxidase Inhibitor

Brandioside has been identified as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme involved in the metabolism of purines, and its inhibition is used in the treatment of gout .

Potential Use in Animal Models

Brandioside has been studied for its potential use in different animal models based on Body Surface Area (BSA) . This could potentially expand its applications in preclinical research .

Potential Therapeutic Applications

Given its antioxidant, anti-proliferative, and xanthine oxidase inhibitory activities, Brandioside could potentially have therapeutic applications in a range of diseases, including cardiovascular diseases, cancer, and gout .

properties

IUPAC Name

[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHCCESRYIALPG-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C)OC4C(C(C(C(O4)C)O)O)O)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

812.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brandioside

CAS RN

133393-81-4
Record name Brandioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133393814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brandioside
Reactant of Route 2
Reactant of Route 2
Brandioside
Reactant of Route 3
Brandioside
Reactant of Route 4
Brandioside
Reactant of Route 5
Brandioside
Reactant of Route 6
Brandioside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.